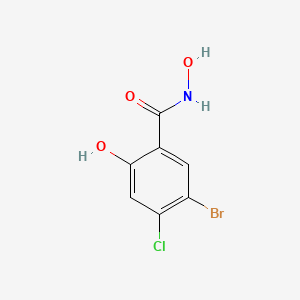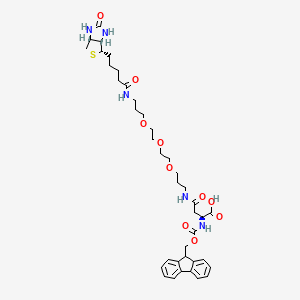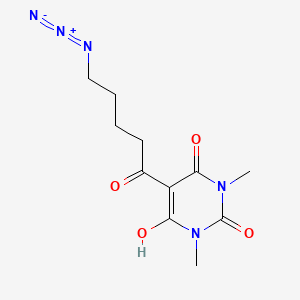
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-Arg(Boc,Bu-NHBoc)-OH: is a derivative of the amino acid arginine, which is commonly used in peptide synthesis. The compound is protected with fluorenylmethyloxycarbonyl (Fmoc) on the amino group, and the side chain of arginine is protected with tert-butoxycarbonyl (Boc) and butylcarbamoyl (Bu-NHBoc) groups. These protective groups prevent unwanted reactions during peptide synthesis, making the compound a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Boc,Bu-NHBoc)-OH typically involves multiple steps:
Protection of the amino group: The amino group of L-arginine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the side chain: The guanidino group of arginine is protected with Boc and Bu-NHBoc groups. This can be achieved using Boc anhydride and butyl isocyanate in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The protective groups (Fmoc, Boc, Bu-NHBoc) can be removed under specific conditions to yield the free amino acid.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Fmoc group can be removed using piperidine in dimethylformamide (DMF). Boc and Bu-NHBoc groups can be removed using acidic conditions such as trifluoroacetic acid (TFA).
Coupling: Common reagents for coupling reactions include carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products:
Deprotected Arginine: Removal of protective groups yields free L-arginine.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Applications De Recherche Scientifique
Chemistry: Fmoc-L-Arg(Boc,Bu-NHBoc)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research purposes. The protective groups ensure selective reactions, allowing for the synthesis of complex peptides.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or receptors, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics and diagnostic agents.
Mécanisme D'action
The mechanism of action of peptides synthesized using Fmoc-L-Arg(Boc,Bu-NHBoc)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific proteins or receptors, modulating their activity. The protective groups ensure that the peptide synthesis proceeds without unwanted side reactions, resulting in high-purity peptides.
Comparaison Avec Des Composés Similaires
Fmoc-L-Arg(Boc)-OH: This compound has only the Boc group protecting the guanidino group of arginine.
Fmoc-L-Arg(Pbf)-OH: This compound uses 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) as a protective group for the guanidino group.
Uniqueness: Fmoc-L-Arg(Boc,Bu-NHBoc)-OH offers additional protection for the guanidino group, making it more stable under certain conditions. This can be advantageous in specific synthetic routes where additional stability is required.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylcarbamoylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O9/c1-35(2,3)50-32(46)39-20-12-11-19-38-31(45)41-30(42-34(48)51-36(4,5)6)37-21-13-18-28(29(43)44)40-33(47)49-22-27-25-16-9-7-14-23(25)24-15-8-10-17-26(24)27/h7-10,14-17,27-28H,11-13,18-22H2,1-6H3,(H,39,46)(H,40,47)(H,43,44)(H3,37,38,41,42,45,48)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLAYWWVHUHXRB-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)













